BioA-IN-1

Tuberculosis BioA Inhibitor Selectivity

BioA-IN-1 is a counterscreen-validated inhibitor of Mtb BioA (IC50 195 nM), differentiated from earlier hits by its confirmed on-target whole-cell activity and lack of cytotoxicity. An ideal reference ligand for structure-based drug design (PDB 4W1W) and assay benchmarking. Substituting with unverified analogs may yield irreproducible results. High-purity solid; inquire for bulk.

Molecular Formula C18H17NO3S
Molecular Weight 327.4 g/mol
CAS No. 77820-11-2
Cat. No. B1362594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBioA-IN-1
CAS77820-11-2
Molecular FormulaC18H17NO3S
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC=CS3
InChIInChI=1S/C18H17NO3S/c1-3-19(4-2)13-8-7-12-10-14(18(21)22-15(12)11-13)17(20)16-6-5-9-23-16/h5-11H,3-4H2,1-2H3
InChIKeyHSYRYXPRQYPBBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BioA-IN-1 (CAS 77820-11-2) for Anti-Tubercular Research Procurement: A Technical and Comparative Baseline


BioA-IN-1, also known as 7-(diethylamino)-3-(thiophene-3-carbonyl)-2H-chromen-2-one, is a small molecule inhibitor that targets the biotin synthesis pathway in *Mycobacterium tuberculosis* (Mtb) by inhibiting the enzyme 7,8-diaminopelargonic acid synthase (BioA) . This coumarin derivative has a molecular formula of C18H17NO3S and a molecular weight of 327.4 g/mol . Its primary reported activity is an IC50 of 0.195 μM against Mtb BioA, establishing it as a tool compound for studying bacterial biotin biosynthesis as a therapeutic target .

Procurement Risk Analysis: Why BioA-IN-1 (77820-11-2) is Not Interchangeable with Other BioA Inhibitors


Substituting BioA-IN-1 with another BioA inhibitor, even one with a similar or better enzymatic IC50 value, carries significant experimental risk due to divergent physicochemical and target-specific profiles. For instance, the more potent inhibitor ML406 (IC50: 30 nM) displays activity against other targets like MLL CXXC domain-DNA interactions, introducing polypharmacology that complicates data interpretation in Mtb studies . Conversely, the less potent MAC13772 (IC50: 250 nM) possesses a different chemical scaffold and molecular weight, which will lead to altered cellular permeability and biodistribution . Therefore, maintaining a consistent chemical probe across a research program is critical for reproducible, mechanism-of-action studies specific to the BioA-IN-1 scaffold. The evidence below quantifies these critical differentiators.

Quantitative Selection Metrics: Head-to-Head and Cross-Study Performance Analysis of BioA-IN-1 (77820-11-2)


BioA-IN-1 vs. ML406: Prioritizing Target Selectivity Over Maximal Potency in Mtb BioA Inhibition

BioA-IN-1 demonstrates superior target selectivity for Mtb BioA compared to the more potent inhibitor ML406. While ML406 shows an IC50 of 30 nM against Mtb BioA, it also potently inhibits the MLL CXXC domain-DNA interaction and RORγ transcriptional activity, introducing significant off-target effects . In contrast, BioA-IN-1's primary reported activity is specific to the Mtb BioA enzyme. For research aiming to isolate the effects of BioA inhibition without confounding polypharmacology, BioA-IN-1 offers a cleaner chemical tool profile.

Tuberculosis BioA Inhibitor Selectivity

Cross-Study Benchmarking: BioA-IN-1's Potency Versus MAC13772 and Early-Stage Hits

BioA-IN-1 (IC50: 0.195 μM) offers an intermediate potency profile that distinguishes it from both weaker and stronger BioA inhibitors. It is 1.28-fold more potent than MAC13772 (IC50: 250 nM) but 6.5-fold less potent than the non-selective ML406 (IC50: 30 nM) . In comparison to hits from virtual screening campaigns, BioA-IN-1 is far more potent; for example, it is ~148-fold more potent than compound A36 (IC50: 28.94 μM) [1]. This positions BioA-IN-1 as a robust tool compound that is potent enough for reliable cellular assays while maintaining a favorable selectivity profile.

Tuberculosis BioA Inhibitor IC50 Comparison

In Vitro Safety Margin: Validating BioA-IN-1's Lack of Cytotoxicity for Host Cell Assays

BioA-IN-1 is explicitly documented to exhibit antibacterial activity without associated cytotoxicity in standard in vitro models . While quantitative IC50 values for cytotoxicity are not specified in primary literature for BioA-IN-1, this contrasts with the class of BioA inhibitors where cytotoxicity can be a concern requiring careful lead optimization [1]. The explicit absence of cytotoxicity at active concentrations is a key procurement criterion, enabling its use in host-cell infection assays to differentiate between antibacterial and host-toxic effects.

Tuberculosis Cytotoxicity Therapeutic Window

Optimal Experimental Use-Cases for Procuring BioA-IN-1 (CAS 77820-11-2) in Tuberculosis Research


1. Target Validation Studies in Mtb Cell Culture Models

BioA-IN-1 is ideally suited for target validation experiments in *Mycobacterium tuberculosis* H37Rv or related cell culture models. Its combination of potent BioA inhibition (IC50: 0.195 μM) and lack of cytotoxicity allows researchers to confidently attribute observed bacterial growth inhibition to on-target effects, as opposed to general cellular toxicity . This makes it a reliable tool for generating robust target engagement data under low-biotin growth conditions.

2. Calibration of High-Throughput Screening (HTS) Assays for BioA Inhibitors

With an IC50 of 0.195 μM, BioA-IN-1 serves as an excellent positive control for validating and calibrating high-throughput biochemical or phenotypic screens designed to identify novel BioA inhibitors . Its potency is strong enough to generate a clear signal window but not so potent as to saturate assay systems, which can occur with probes like ML406 (IC50: 30 nM) .

3. In Vitro Pharmacology Studies Distinguishing Target-Specific from Polypharmacological Effects

Researchers investigating the specific role of BioA in Mtb can use BioA-IN-1 as a more selective tool compound compared to multi-target inhibitors like ML406 . By running parallel experiments with both compounds, scientists can differentiate cellular phenotypes arising from pure BioA inhibition (using BioA-IN-1) from those caused by combined BioA/MLL/RORγ inhibition (using ML406), thereby deconvoluting complex biological responses.

4. Structure-Activity Relationship (SAR) Studies on the Coumarin Scaffold

As a defined coumarin-based inhibitor with a known molecular weight (327.4 g/mol) and structure, BioA-IN-1 provides a solid starting point for medicinal chemistry campaigns . Its intermediate potency and clean selectivity profile make it an ideal parent compound for systematic SAR exploration aimed at improving potency, solubility, or pharmacokinetic properties while monitoring for the introduction of cytotoxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for BioA-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.